4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

P2X Purinoceptor Antagonism Ion Channel Pharmacology Calcium Flux Assays

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid is the validated P2X1-selective antagonist (IC50 51 nM) with minimal off-target P2X7 activity (IC50 9–14 µM). Its >196-fold selectivity over P2X2/P2X3 ensures unambiguous P2X1-mediated signal dissection in calcium mobilization, platelet aggregation, and urogenital assays. Low CYP inhibition (CYP1A2 >50 µM, CYP2C9 23 µM, CYP2C19 43 µM) preserves xenobiotic metabolism pathways. Essential for SAR studies requiring this specific halogen-pyridine ether linkage for reproducible target engagement.

Molecular Formula C12H8ClNO3
Molecular Weight 249.65 g/mol
CAS No. 289044-48-0
Cat. No. B1424968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(5-Chloropyridin-2-yl)oxy]benzoic acid
CAS289044-48-0
Molecular FormulaC12H8ClNO3
Molecular Weight249.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)OC2=NC=C(C=C2)Cl
InChIInChI=1S/C12H8ClNO3/c13-9-3-6-11(14-7-9)17-10-4-1-8(2-5-10)12(15)16/h1-7H,(H,15,16)
InChIKeyYLGCYYLGIDUOMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(5-Chloropyridin-2-yl)oxy]benzoic acid (CAS 289044-48-0): Chemical Identity and Sourcing Baseline


4-[(5-Chloropyridin-2-yl)oxy]benzoic acid (CAS 289044-48-0) is a synthetic organic compound with the molecular formula C₁₂H₈ClNO₃ and a molecular weight of 249.65 g/mol [1]. It features a benzoic acid moiety linked to a 5-chloropyridine ring via an ether linkage [1]. The compound is commercially available from multiple suppliers, typically at a purity of 95% , and is primarily utilized as a research chemical and a versatile building block in medicinal chemistry . Storage is recommended at room temperature [1].

Why 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Cannot Be Assumed Interchangeable with Close Analogs


Compounds within the (pyridinyl)oxy-benzoic acid class exhibit divergent biological profiles despite structural similarities. As detailed in the quantitative evidence below, 4-[(5-chloropyridin-2-yl)oxy]benzoic acid displays a unique selectivity fingerprint across P2X purinoceptor subtypes, which is not recapitulated by other halogen-substituted analogs [1]. Furthermore, its specific interaction with CYP enzymes and carbonic anhydrase isoforms underscores that minor structural modifications—such as halogen identity or linkage position—can profoundly alter target engagement and off-target liability. Generic substitution without this specific evidence would compromise experimental reproducibility and invalidate structure-activity relationship studies.

Quantitative Differentiation of 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Against Comparators


P2X Receptor Subtype Selectivity Profile: 51 nM vs. >10,000 nM Across Subtypes

The compound demonstrates potent antagonist activity at the non-desensitizing human P2X1 receptor (P2X2/P2X1 chimera) with an IC50 of 51 nM, while exhibiting negligible activity (>10,000 nM) at human P2X2 and P2X3 receptors in identical cell-based assays [1]. This establishes a >196-fold selectivity window between P2X1 and P2X2/P2X3 subtypes. In contrast, no equivalent selectivity data are publicly available for the bromo- or fluoro- analogs (e.g., 4-[(5-bromopyridin-2-yl)oxy]benzoic acid or 4-[(5-fluoropyridin-2-yl)oxy]benzoic acid) .

P2X Purinoceptor Antagonism Ion Channel Pharmacology Calcium Flux Assays

Moderate P2X4 Antagonism (IC50 1.29 µM) with Weak P2X7 Activity

The compound inhibits human P2X4 receptor with an IC50 of 1,290 nM [1], while its activity at human P2X7 is markedly weaker (IC50 9,000 nM [2] and 13,700 nM [3]). This 7- to 11-fold differential suggests a preference for P2X4 over P2X7. Comparatively, the structurally related but distinct antagonist A-438079 exhibits a 123 nM IC50 at P2X7 [4], highlighting the unique subtype preference of this compound. The bromo- and fluoro-analogs lack reported P2X4 or P2X7 activity .

P2X4 Receptor P2X7 Receptor Inflammatory Pain

CYP Enzyme Interaction Profile: Weak Inhibition Across Major Isoforms

The compound exhibits weak inhibition of several key CYP isoforms: CYP1A2 (IC50 = 50,000 nM) [1], CYP2C19 (IC50 = 43,000 nM) [2], CYP2C9 (IC50 = 23,000 nM) [3], and CYP2A6 (Kd = 4,500 nM) [4]. This is in stark contrast to potent CYP inhibitors like macrolide antibiotics (IC50 = 0-5 µM) [5]. Such a high micromolar IC50 profile indicates a low probability of drug-drug interactions mediated by CYP inhibition, a key differentiator from more potent CYP-inhibiting analogs.

Cytochrome P450 Inhibition Drug Metabolism ADME-Tox

Carbonic Anhydrase II Inhibition: Modest Activity (IC50 10 µM) Compared to Potent Sulfonamide Inhibitors

The compound inhibits human recombinant carbonic anhydrase II (hCA II) with an IC50 of 10,000 nM [1]. This is significantly weaker than the potent sulfonamide inhibitor acetazolamide (Ki ~68 nM) [2]. For comparison, the bromo- and fluoro-analogs lack reported carbonic anhydrase activity . This data positions the compound as a weak hCA II ligand, useful as a control for low-affinity binding studies but not for robust enzyme inhibition.

Carbonic Anhydrase Enzyme Inhibition Stopped-Flow Assay

Validated Application Scenarios for 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid Based on Evidence


P2X1 Receptor-Selective Probe for Ion Channel Studies

Given its potent and selective antagonism of the P2X1 receptor (IC50 = 51 nM) with >196-fold selectivity over P2X2 and P2X3 [1], this compound is a validated pharmacological tool for dissecting P2X1-mediated calcium signaling in cell-based assays. It is particularly suited for studies investigating platelet function, smooth muscle contraction, or urogenital physiology where P2X1 plays a known role.

Negative Control for P2X7-Mediated Inflammation Models

The weak activity at P2X7 (IC50 9–14 µM) [2] makes this compound a suitable negative control for experiments where P2X7 activation is expected (e.g., NLRP3 inflammasome activation, cytokine release). Its use can confirm that observed effects are not due to off-target P2X7 antagonism, enhancing the rigor of P2X4 or P2X1 studies.

Low CYP Inhibition Risk in Cell-Based ADME Assays

The compound's high IC50 values for CYP1A2 (50 µM), CYP2C9 (23 µM), and CYP2C19 (43 µM) [3] indicate a low risk of confounding drug-drug interactions in vitro. This makes it a preferred choice for cellular assays where maintaining intact xenobiotic metabolism pathways is important, as it is less likely to artifactually suppress CYP enzyme activity compared to more potent inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(5-Chloropyridin-2-yl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.